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REACTION_CXSMILES
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O=O.[CH3:3][CH:4]([OH:11])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]>[Pt].O>[CH3:3][C:4](=[O:11])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]
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|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The reaction mixture was subsequently extracted
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Type
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CUSTOM
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Details
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the organic layer was dried
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Type
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FILTRATION
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|
Details
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filtered
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Type
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CONCENTRATION
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|
Details
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concentrated
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Name
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|
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Type
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product
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|
Smiles
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CC(CCCCCC)=O
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| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 22.6 mg | |
| YIELD: PERCENTYIELD | 85% | |
| YIELD: CALCULATEDPERCENTYIELD | 85.3% |
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Source
|
Open Reaction Database (ORD) |
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Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |